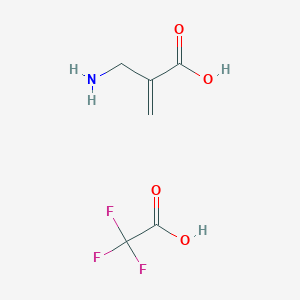

2-(Aminomethyl)prop-2-enoic acid, trifluoroacetic acid

Description

2-(Aminomethyl)prop-2-enoic acid, trifluoroacetic acid (hereafter referred to by its full systematic name) is a synthetic organic compound featuring a prop-2-enoic acid backbone substituted with an aminomethyl group at the β-position. The trifluoroacetic acid (TFA) component likely serves as a counterion, forming a salt or co-crystal to enhance stability or solubility. This compound is structurally distinct due to the combination of a conjugated enoic acid system, a polar aminomethyl group, and the highly electronegative trifluoroacetate moiety.

Properties

Molecular Formula |

C6H8F3NO4 |

|---|---|

Molecular Weight |

215.13 g/mol |

IUPAC Name |

2-(aminomethyl)prop-2-enoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C4H7NO2.C2HF3O2/c1-3(2-5)4(6)7;3-2(4,5)1(6)7/h1-2,5H2,(H,6,7);(H,6,7) |

InChI Key |

CPKVLDCTTRZVLJ-UHFFFAOYSA-N |

Canonical SMILES |

C=C(CN)C(=O)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Selective Trifluoroacetylation Using Trifluoroacetic Acid Esters in Aqueous Alkali Medium

This method selectively introduces the trifluoroacetyl group onto the ω-amino group of basic amino acids, including derivatives like 2-(Aminomethyl)prop-2-enoic acid, under controlled pH conditions.

- Starting Materials : Basic amino acid (e.g., lysine analogs), trifluoroacetic acid ester.

- Reaction Medium : Aqueous solution, sometimes mixed with alcohol.

- pH Control : Maintained between 8 and 11 to ensure selective protonation and reactivity.

- Temperature : Typically 0°C to room temperature to avoid side reactions.

- Base Used : Alkali metal hydroxides or carbonates to maintain pH.

- Procedure : The trifluoroacetic acid ester is added to the amino acid solution with stirring. The reaction proceeds with selective trifluoroacetylation at the ω-amino group.

- Isolation : The product precipitates as a white solid, filtered, washed, and recrystallized if needed.

- Advantages : High selectivity, mild conditions, and suitability for industrial scale.

| Parameter | Details |

|---|---|

| pH | 8 to 11 |

| Temperature | 0°C to room temperature |

| Solvent | Water or water-alcohol mixture |

| Base | Alkali metal hydroxides/carbonates |

| Product Isolation | Filtration, washing, recrystallization |

| Yield | High, with high purity |

This method is described in detail in European Patent EP0239063A2 and is considered efficient for industrial preparation of N-ω-trifluoroacetyl amino acids.

Preparation via Coupling Reagents and Hydrogenolysis

Another method involves multi-step synthesis:

- Step A : A compound such as phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate is prepared by reacting appropriate precursors with coupling reagents in the presence of a base.

- Step B : The intermediate undergoes catalytic hydrogenolysis with hydrogen and a hydrogenolysis catalyst to yield the trifluoroacetylated compound.

- Step C : Optional acid treatment converts the compound into its trifluoroacetic acid salt form for stability and handling.

This approach allows for precise control over the functional groups and is useful for preparing trifluoroacetylated amides and related compounds.

In Situ Formation of Acylating Agents Using Trifluoroacetic Anhydride

This method involves:

- Reacting amino acids with trifluoroacetic anhydride (TFAA) to form mixed anhydrides or acyl trifluoroacetates in situ.

- Using mild acidic catalysts such as trifluoromethanesulfonic acid to generate the active acylating species.

- This avoids the use of harsh Lewis acids like aluminum chloride.

- The reaction proceeds under mild conditions, allowing for protection of amino groups via trifluoroacetylation.

- This method has been applied to amino acids and derivatives, including 2-(Aminomethyl)prop-2-enoic acid analogs, with subsequent purification by crystallization or chromatography.

| Method | Advantages | Disadvantages | Typical Yield | Scale Suitability |

|---|---|---|---|---|

| Aqueous alkali trifluoroacetylation (EP0239063A2) | High selectivity, mild conditions, industrial scale | Requires pH control, limited to basic amino acids | High | Industrial and lab scale |

| Coupling reagent + hydrogenolysis | Precise control, suitable for complex intermediates | Multi-step, requires catalysts and reagents | Moderate to high | Lab scale, specialized synthesis |

| In situ acylation with TFAA | Mild conditions, avoids harsh Lewis acids | Sensitive to moisture, requires acid catalyst | Moderate | Lab scale |

- Selective trifluoroacetylation under alkaline aqueous conditions yields products with melting points around 247–262°C (decomposition), indicating high purity.

- NMR studies (1H and 19F) confirm the formation of trifluoroacetylated amino acid derivatives, showing characteristic signals for trifluoroacetyl amide protons and trifluoroacetic acid protons.

- The reaction mechanism involves formation of mixed anhydrides or esters that selectively react with amino groups.

- Purification by recrystallization from water or water-alcohol mixtures produces white crystalline products suitable for further applications.

The preparation of 2-(Aminomethyl)prop-2-enoic acid, trifluoroacetic acid derivatives is well-established through selective trifluoroacetylation methods. The most industrially viable method involves reacting trifluoroacetic acid esters with basic amino acids in aqueous alkaline media with controlled pH, yielding high-purity products efficiently. Alternative methods using coupling reagents and catalytic hydrogenolysis or in situ acylation with trifluoroacetic anhydride provide additional routes suitable for specialized synthesis needs. Analytical data support the high selectivity and purity of the products obtained by these methods.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)prop-2-enoic acid, trifluoroacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .

Scientific Research Applications

2-(Aminomethyl)prop-2-enoic acid, trifluoroacetic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of biochemical pathways and as a tool for probing biological systems.

Medicine: Investigated for potential therapeutic applications and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)prop-2-enoic acid, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various biochemical processes . The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Prop-2-enoic Acid Backbones

(a) (E)-3-(4-{[2-(2-Methyl-1H-indol-3-yl)ethylamino]methyl}phenyl)prop-2-enoic Acid Trifluoroacetate (S18)

- Structure: Shares the prop-2-enoic acid backbone and TFA counterion but incorporates a bulky indole-derived substituent.

- Properties : Demonstrated pre-clinical efficacy as a drug candidate, highlighting the role of the TFA group in enhancing bioavailability. The indole moiety confers target specificity, likely for receptor-binding applications .

(b) 2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]prop-2-enoic Acid

- Structure: Features a phthalimide-protected amino group and an enoic acid chain.

- Properties: The dioxoisoindolyl group increases steric hindrance, reducing reactivity compared to the aminomethyl-TFA derivative. Applications include intermediate use in peptide synthesis .

Fluorinated Amino Acid Derivatives

(a) (S)-2-Amino-3-(2-(Trifluoromethyl)phenyl)propanoic Acid

- Structure: Aromatic trifluoromethyl substitution on a phenyl ring attached to a propanoic acid.

- Properties: The trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable in CNS drug design. However, the saturated propanoic acid backbone lacks the conjugated double bond of enoic acids, reducing electrophilicity .

(b) 2-Fluoro-2-methylpropanoyl Chloride

- Structure : A fluorinated acyl chloride with a branched alkyl chain.

- Properties: High reactivity due to the acyl chloride group; used as a fluorinating agent. The absence of an amino group limits its utility in bioactive molecule synthesis compared to the target compound .

Pharmacologically Active Propanoic/Phenylpropionic Acid Derivatives

(a) Alminoprofen (4-[(2-Methylallyl)amino]hydratropic Acid)

- Structure: Propanoic acid derivative with a methylallylamino-phenyl group.

- Properties: Nonsteroidal anti-inflammatory drug (NSAID) targeting cyclooxygenase (COX). The saturated propanoic acid backbone and methylallylamino group differ from the enoic acid and aminomethyl-TFA structure, resulting in distinct pharmacokinetics .

(b) Phosphoenolpyruvate (2-(Phosphonooxy)prop-2-enoic Acid)

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility | Applications | References |

|---|---|---|---|---|---|---|

| Target Compound | C₅H₆F₃NO₄* | ~275.1 (estimated) | Aminomethyl, enoic acid, TFA | Polar aprotic solvents | Drug synthesis, intermediates | [1, 10] |

| S18 (Indole derivative) | C₂₃H₂₃F₃N₂O₃ | 444.44 | Indole, enoic acid, TFA | DMSO, ethanol | Pre-clinical drug candidate | [1] |

| Alminoprofen | C₁₃H₁₇NO₂ | 219.28 | Propanoic acid, methylallylamino | Lipophilic media | NSAID, COX inhibition | [4] |

| (S)-2-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid | C₁₀H₁₀F₃NO₂ | 233.19 | Trifluoromethyl, propanoic acid | Aqueous buffers | CNS drug development | [5] |

| Phosphoenolpyruvate | C₃H₅O₆P | 168.04 | Phosphate ester, enoic acid | Water | Glycolysis intermediate | [8] |

*Estimated formula assumes a 1:1 salt with TFA.

Key Research Findings

TFA Counterion Role: The trifluoroacetate group in the target compound enhances solubility in polar solvents (e.g., DMSO) compared to non-fluorinated analogs like Alminoprofen, which favors lipophilic media .

Aminomethyl vs. Bulky Substituents: Simplifying substituents (e.g., aminomethyl vs.

Fluorination Effects: Trifluoromethyl or TFA groups increase metabolic stability and membrane permeability compared to non-fluorinated enoic acids, as seen in fluorinated amino acids .

Biological Activity

2-(Aminomethyl)prop-2-enoic acid, commonly known as a derivative of aminomethyl acrylic acid, is a compound that has garnered attention due to its potential biological activities. The presence of trifluoroacetic acid (TFA) in its structure may significantly influence its pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and antioxidant properties.

Chemical Structure and Properties

The compound can be structurally represented as follows:

This structure indicates the presence of both an amino group and a trifluoroacetic group, which are known to impart unique chemical reactivity and biological activity.

Antimicrobial Activity

Research indicates that compounds similar to 2-(aminomethyl)prop-2-enoic acid exhibit significant antimicrobial properties. For instance, derivatives of aminomethyl compounds have shown effectiveness against various bacterial strains. A study highlighted the synthesis of novel aminomethyl derivatives that demonstrated substantial antimicrobial and antioxidant activities against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | Activity | Reference |

|---|---|---|

| 2-(Aminomethyl)prop-2-enoic acid | Antimicrobial | |

| 4-substituted derivatives | Significant antimicrobial activity |

Anticancer Activity

The anticancer potential of similar compounds has been explored extensively. For example, bioactive peptides derived from microbial sources have been reported to possess dual roles as antimicrobial peptides (AMPs) and anticancer peptides (ACPs). These compounds have shown selective cytotoxicity towards cancer cells while sparing normal cells . The incorporation of trifluoroacetic acid into the structure may enhance the bioactivity through improved binding affinity to cancer cell receptors.

Antioxidant Activity

Antioxidant properties are another significant aspect of 2-(aminomethyl)prop-2-enoic acid. Compounds with similar structures have been shown to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This property is crucial for potential therapeutic applications in conditions related to oxidative damage.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various aminomethyl derivatives against a panel of pathogens. The results indicated that certain derivatives exhibited MIC values comparable to standard antibiotics, suggesting their potential use in treating infections .

- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that specific derivatives of 2-(aminomethyl)prop-2-enoic acid exhibited selective cytotoxicity against prostate cancer cell lines, showcasing their potential as anticancer agents .

- Antioxidant Mechanisms : Research on related compounds revealed that they could inhibit lipid peroxidation and enhance the activity of endogenous antioxidant enzymes, indicating a promising profile for oxidative stress-related diseases .

Q & A

Q. How can the synthesis of 2-(Aminomethyl)prop-2-enoic acid be optimized to achieve high enantiomeric purity?

Methodological Answer: Enantioselective synthesis can be achieved via biocatalytic strategies using enzymes like transaminases or engineered ketoreductases. For example, α-trifluoromethylated amino acids (structurally analogous to the target compound) are synthesized using enzyme-catalyzed reactions that ensure high enantioselectivity (>95% ee) and yield (70–85%) under mild aqueous conditions . Reaction parameters such as pH (7–8), temperature (25–37°C), and cofactor recycling (NADH/NAD+) must be optimized. Purification via reverse-phase HPLC with trifluoroacetic acid (TFA) as a mobile phase modifier can isolate enantiomers effectively.

Q. What purification strategies address challenges posed by trifluoroacetic acid (TFA) in the final product?

Methodological Answer: TFA is often used as a counterion in peptide synthesis but can persist in final products, affecting biological assays. To remove residual TFA:

- Use lyophilization followed by ion-exchange chromatography (e.g., Dowex resin) to replace TFA with volatile buffers (e.g., ammonium bicarbonate).

- Dialysis (MWCO 500–1000 Da) in aqueous solutions at pH 5–6 reduces TFA content to <0.01% .

- Confirm purity via LC-MS (negative ion mode) or ¹⁹F NMR to detect TFA traces .

Advanced Research Questions

Q. How do fluorinated substituents influence the compound’s biological activity compared to non-fluorinated analogs?

Methodological Answer: Fluorine enhances metabolic stability and lipophilicity, improving membrane permeability. For example:

Q. What analytical challenges arise in characterizing degradation products of this compound under physiological conditions?

Methodological Answer: Degradation pathways (hydrolysis, oxidation) can be studied via:

- Forced degradation assays : Expose the compound to pH 1–13 buffers (37°C, 24–72 h) and analyze via UPLC-QTOF-MS.

- Isotope labeling : Use ¹⁸O-water to track hydrolysis products .

- NMR challenges : ¹⁹F NMR detects trifluoroacetylated byproducts, while ²D-COSY resolves overlapping proton signals in degraded mixtures .

Experimental Design and Data Contradiction Analysis

Q. How to resolve discrepancies in reported bioactivity data across studies?

Methodological Answer: Contradictions often arise from assay conditions (e.g., serum protein interference). Mitigation strategies include:

- Normalization : Express activity relative to a positive control (e.g., IC₅₀ values standardized against staurosporine).

- Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence polarization) with cell-based viability assays (MTT/XTT).

- Meta-analysis : Pool data from ≥3 independent studies (e.g., using RevMan) to calculate weighted mean effect sizes .

Q. What computational tools predict the compound’s reactivity in novel synthetic routes?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate activation energies for proposed reaction steps (e.g., B3LYP/6-31G* level).

- Retrosynthetic software : Tools like Synthia™ identify viable pathways using known reactions of trifluoromethylated acrylates .

- Machine learning : Train models on reaction databases (e.g., Reaxys) to predict yields and side products for coupling reactions .

Stability and Storage Considerations

Q. How does temperature affect the stability of the trifluoroacetic acid salt form?

Methodological Answer:

- Accelerated stability testing : Store samples at 4°C, 25°C, and 40°C (75% humidity) for 1–6 months. Monitor degradation via:

- HPLC-UV : Track main peak area reduction (acceptance criterion: ≥95% purity).

- Karl Fischer titration : Ensure water content remains <1% to prevent hydrolysis .

- Recommendation : Lyophilized TFA salts stored at -20°C in argon-sealed vials retain stability for >2 years .

Biological Mechanism Elucidation

Q. What in vitro models are suitable for studying the compound’s neuroprotective effects?

Methodological Answer:

- Primary neuronal cultures : Treat cortical neurons (E18 rats) with glutamate (100 μM) to induce excitotoxicity. Measure cell viability (Calcein-AM/propidium iodide) and ROS levels (DCFDA assay) .

- Microfluidic chambers : Model blood-brain barrier permeability using co-cultures of endothelial cells and astrocytes. Quantify compound transport via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.